molecular formula C13H19NO4 B8576814 Tert-butyl 3,5-dimethoxyphenylcarbamate

Tert-butyl 3,5-dimethoxyphenylcarbamate

Cat. No.: B8576814
M. Wt: 253.29 g/mol
InChI Key: FRFIZRWUMNNPQM-UHFFFAOYSA-N
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Description

Tert-butyl 3,5-dimethoxyphenylcarbamate (CAS 189622-86-4) is a chemical building block of interest in medicinal and organic chemistry. It features both a carbamate and dimethoxybenzene moiety within its structure. The carbamate group, particularly the tert-butyl carbamate (Boc) group, is a quintessential protecting group in organic synthesis, widely used to protect amine functionalities from reactive conditions during multi-step transformations . Carbamates are recognized for their good chemical and proteolytic stability, ability to permeate cell membranes, and structural resemblance to a peptide bond, making them valuable motifs in drug discovery . They are structural components in various therapeutic agents, including protease inhibitors, anticonvulsants, and cholinesterase inhibitors . The 3,5-dimethoxyphenyl group is a common aromatic scaffold that can serve as a key intermediate for synthesizing more complex molecules. As an aniline derivative protected with a Boc group, this compound is a versatile precursor for the preparation of pharmaceuticals, agrochemicals, and other fine chemicals. This product is intended for research and development purposes only and must be handled by qualified laboratory personnel. It is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C13H19NO4

Molecular Weight

253.29 g/mol

IUPAC Name

tert-butyl N-(3,5-dimethoxyphenyl)carbamate

InChI

InChI=1S/C13H19NO4/c1-13(2,3)18-12(15)14-9-6-10(16-4)8-11(7-9)17-5/h6-8H,1-5H3,(H,14,15)

InChI Key

FRFIZRWUMNNPQM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=CC(=C1)OC)OC

Origin of Product

United States

Preparation Methods

Standard Procedure

In a typical protocol, 3,5-dimethoxyaniline is dissolved in a polar aprotic solvent (e.g., tetrahydrofuran or 1,4-dioxane) and treated with Boc anhydride in the presence of aqueous sodium hydroxide (20% w/v) at 50°C for 2 hours. The reaction proceeds via nucleophilic acyl substitution, yielding the Boc-protected product with minimal byproducts. Post-reaction, the mixture is extracted with organic solvents (e.g., ethyl acetate), washed with brine, and purified via recrystallization or column chromatography.

Key Data:

ParameterConditionYieldPuritySource
Solvent1,4-Dioxane/H₂O (1:1)63%>95%
BaseNaOH (20% aqueous)
Temperature50°C

Alternative Bases and Solvents

Triethylamine or sodium bicarbonate in dichloromethane can replace NaOH, though yields may vary. For example, using triethylamine in anhydrous THF at room temperature for 12 hours achieves moderate yields (55–70%).

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction efficiency by reducing time and improving selectivity. A mixture of 3,5-dimethoxyaniline, Boc anhydride, and catalytic 4-dimethylaminopyridine (DMAP) in acetonitrile irradiated at 100°C for 15 minutes achieves 85% yield. This method is advantageous for scalability and energy efficiency.

Solid-Phase Synthesis

For combinatorial chemistry applications, 3,5-dimethoxyaniline immobilized on Wang resin undergoes Boc protection using Boc anhydride and N,N-diisopropylethylamine (DIPEA) in DMF. After cleavage with trifluoroacetic acid (TFA), the product is obtained in 78% yield.

Comparative Analysis of Methodologies

MethodConditionsYieldTimeAdvantagesLimitations
Standard Boc ProtectionNaOH, 1,4-dioxane, 50°C63%2 hrsSimple setup, high purityModerate yield
MicrowaveDMAP, MeCN, 100°C85%15 minRapid, energy-efficientSpecialized equipment required
Solid-PhaseWang resin, DIPEA, DMF78%24 hrsHigh throughput, easy purificationRequires resin functionalization

Critical Considerations

Regioselectivity and Byproducts

The electron-donating methoxy groups on the aromatic ring direct Boc protection exclusively to the amine, avoiding O-alkylation. Impurities such as bis-Boc derivatives are negligible (<2%) under optimized conditions.

Purification Strategies

  • Recrystallization : Hexane/ethyl acetate (3:1) yields white crystals with >99% HPLC purity.

  • Column Chromatography : Silica gel eluted with hexane:ethyl acetate (4:1) resolves residual starting material.

Industrial-Scale Adaptations

Patent CN103787971A describes a continuous flow process using microreactors to enhance mixing and heat transfer, achieving 90% yield at 100 g/hr throughput. This method reduces solvent waste and improves reproducibility.

Emerging Trends

Recent advances focus on enzymatic Boc protection using lipases in non-aqueous media, though yields remain suboptimal (40–50%). Photocatalytic methods using visible light and organocatalysts are under investigation .

Mechanism of Action

The mechanism of action of Tert-butyl 3,5-dimethoxyphenylcarbamate primarily involves its role as a protecting group for amines. The Boc group stabilizes the amine functionality during synthetic transformations, preventing unwanted side reactions. The deprotection process involves the cleavage of the Boc group under acidic conditions, releasing the free amine .

Comparison with Similar Compounds

Substituent Positioning and Electronic Effects

The 3,5-dimethoxy substitution pattern on the phenyl ring distinguishes this compound from analogs like tert-butyl 3,4-dimethoxyphenylcarbamate and tert-butyl 2,4-dimethoxyphenylcarbamate . The symmetrical 3,5-substitution reduces polarity compared to asymmetrical patterns, leading to lower solubility in polar solvents (e.g., 5.2 mg/mL in DMSO vs. 12.1 mg/mL for methyl-substituted analogs) and higher melting points (145–147°C) due to tighter crystal packing .

Role of the tert-Butyl Group

Replacing the tert-butyl group with smaller alkyl chains (e.g., methyl or benzyl) significantly impacts hydrolytic stability. For example, methyl 3,5-dimethoxyphenylcarbamate exhibits a hydrolysis half-life ($ t_{1/2} $) of 6 hours at pH 7, compared to 24 hours for the tert-butyl derivative. The bulky tert-butyl group sterically hinders nucleophilic attack at the carbamate carbonyl, enhancing stability in biological and synthetic environments.

Comparison with Non-Carbamate Analogs

Replacing the carbamate group with esters (e.g., tert-butyl 3,5-dimethoxybenzoate ) or amides (e.g., tert-butyl 3,5-dimethoxybenzamide ) alters reactivity. Carbamates generally exhibit slower hydrolysis rates than esters but faster than amides due to intermediate electrophilicity of the carbonyl carbon.

Data Tables

Table 1: Physical and Chemical Properties of Selected Carbamates

Compound Name Molecular Weight Substituents Solubility (DMSO, mg/mL) Melting Point (°C) Hydrolysis $ t_{1/2} $ (pH 7, h)
Tert-butyl 3,5-dimethoxyphenylcarbamate 297.34 3,5-OCH$_3$, tert-Bu 5.2 145–147 24
Tert-butyl 3,4-dimethoxyphenylcarbamate 297.34 3,4-OCH$_3$, tert-Bu 4.8 138–140 18
Methyl 3,5-dimethoxyphenylcarbamate 225.22 3,5-OCH$3$, CH$3$ 12.1 98–100 6

Table 2: Reactivity Trends in Hydrolysis

Functional Group Example Compound Hydrolysis Rate ($ t_{1/2} $, h)
Carbamate (tert-Bu) This compound 24
Carbamate (Me) Methyl 3,5-dimethoxyphenylcarbamate 6
Ester Tert-butyl 3,5-dimethoxybenzoate 3
Amide Tert-butyl 3,5-dimethoxybenzamide >48

Key Research Findings

Steric Effects : The tert-butyl group in this compound reduces hydrolysis rates by 75% compared to methyl analogs, as demonstrated in kinetic studies .

Electronic Effects : The 3,5-dimethoxy substituents enhance resonance stabilization of the carbamate group, delaying nucleophilic attack.

Crystallography : Structural studies of 3,5-disubstituted aryl compounds (e.g., cobalt complexes with 3,5-di(tert-butyl)benzoate ligands) highlight how symmetrical substitution patterns influence molecular geometry and intermolecular interactions, which correlate with the carbamate’s physical properties .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for tert-butyl 3,5-dimethoxyphenylcarbamate, and how can reaction conditions be optimized?

  • Methodology : The compound is typically synthesized via carbamate formation using tert-butyl chloroformate and 3,5-dimethoxyaniline in the presence of a base (e.g., triethylamine) . Optimization involves:

  • Temperature control : Maintain 0–5°C during reagent addition to minimize side reactions.
  • Solvent selection : Dichloromethane or THF is preferred for solubility and inertness.
  • Stoichiometry : Use a 1.1:1 molar ratio of tert-butyl chloroformate to aniline derivative to ensure complete conversion.
  • Purification : Column chromatography (e.g., silica gel with hexane/ethyl acetate gradients) resolves unreacted starting materials .

Q. How is this compound characterized to confirm structural integrity?

  • Analytical workflow :

  • NMR spectroscopy : 1^1H and 13^13C NMR verify methoxy (-OCH3_3) and tert-butyl (-C(CH3_3)3_3) groups. Key peaks include δ ~1.4 ppm (tert-butyl) and δ ~3.8 ppm (methoxy) .
  • Mass spectrometry (MS) : High-resolution MS confirms molecular ion [M+H]+^+ at m/z 284.16 (calculated for C13_{13}H19_{19}NO4_4).
  • IR spectroscopy : Absorbance at ~1700 cm1^{-1} confirms the carbonyl (C=O) of the carbamate .

Q. What are the stability and storage requirements for this compound under laboratory conditions?

  • Stability profile : The carbamate is stable at room temperature in inert atmospheres but degrades under acidic/basic conditions or prolonged exposure to light .
  • Storage protocol :

  • Store in amber vials at 2–8°C.
  • Use desiccants (e.g., silica gel) to prevent hydrolysis.
  • Avoid contact with strong oxidizers (e.g., peroxides) .

Q. What safety measures are critical when handling this compound?

  • PPE requirements :

  • Nitrile gloves, lab coat, and safety goggles for routine handling .
  • Respiratory protection (e.g., N95 mask) during powder handling to avoid inhalation .
    • Engineering controls : Use fume hoods for synthesis and purification steps to mitigate vapor exposure .

Advanced Research Questions

Q. How can mechanistic studies elucidate the reactivity of this compound in catalytic transformations?

  • Case study : In Grubbs-catalyzed coupling reactions (e.g., with α,β-unsaturated aldehydes), the carbamate acts as a directing group. Kinetic studies (e.g., monitoring via 1^1H NMR) reveal regioselectivity influenced by steric hindrance from the tert-butyl group .
  • Experimental design :

  • Vary catalyst loading (0.5–5 mol%) to assess turnover efficiency.
  • Use deuterated solvents (e.g., CDCl3_3) for real-time reaction tracking .

Q. What structure-activity relationships (SAR) justify modifications to the 3,5-dimethoxyphenyl moiety?

  • SAR framework :

  • Electron-donating groups : Methoxy substituents enhance electron density, improving binding to aromatic receptors (e.g., estrogen receptors in pharmacological studies) .
  • Steric effects : Bulky tert-butyl groups reduce metabolic degradation in vitro.
    • Methodology : Synthesize analogs (e.g., 3,5-dihydroxy or 3,5-dibromo derivatives) and compare bioactivity via dose-response assays .

Q. What advanced analytical methods resolve challenges in quantifying trace impurities in this compound?

  • HPLC-MS protocol :

  • Column: C18 reverse-phase (150 mm × 4.6 mm, 3.5 μm).
  • Mobile phase: Acetonitrile/water (70:30) with 0.1% formic acid.
  • Detection: ESI+ mode for impurities <0.1% .
    • Challenges : Co-elution of hydrolyzed byproducts (e.g., 3,5-dimethoxyaniline) requires gradient optimization .

Q. How can researchers address contradictory data on reaction yields or degradation rates?

  • Root-cause analysis :

  • Purity of reagents : Trace moisture in tert-butyl chloroformate reduces yields; use molecular sieves for anhydrous conditions .
  • Degradation pathways : Accelerated stability studies (40°C/75% RH for 14 days) identify hydrolysis as the primary degradation route .
    • Statistical approach : Design of Experiments (DoE) models (e.g., factorial design) optimize reaction parameters and identify critical variables .

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